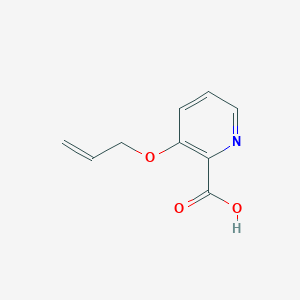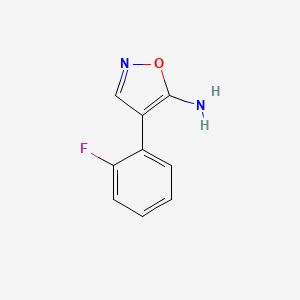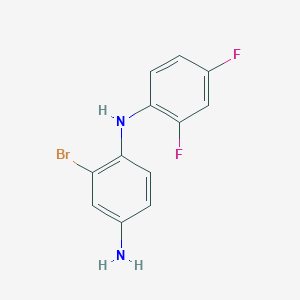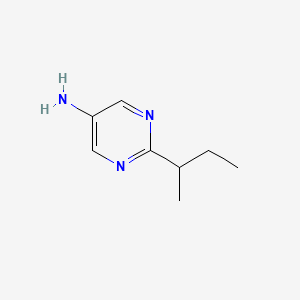![molecular formula C8H10N2O2S B1445092 2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide CAS No. 20277-06-9](/img/structure/B1445092.png)
2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide
Overview
Description
2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide, also known as HSAA, is an organic compound with the molecular formula C8H10N2O2S . It has a molecular weight of 198.24 .
Synthesis Analysis
A series of compounds similar to 2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity evaluation . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Molecular Structure Analysis
The molecular structure of 2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Anti-inflammatory Properties
2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide and its derivatives have been explored for their anti-inflammatory properties. Notably, compounds synthesized from this molecule showed moderate to considerable anti-inflammatory activity, as observed in studies involving carrageenan-induced rat hind paw edema method. Such findings highlight the potential of these compounds in contributing to the development of new anti-inflammatory agents (Manjula et al., 2011).
Antimicrobial and Antifungal Activities
Compounds derived from 2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide have been synthesized and characterized for their biological potency, including antimicrobial and antifungal activities. Some of these synthesized compounds demonstrated appreciable antimicrobial, MIC (Minimum Inhibitory Concentration), and antioxidant activity, indicating their potential as agents in the treatment and management of various infectious diseases (Fathima et al., 2022).
Fungicidal Activities
The compound has also been used to create acetohydrazone-containing derivatives which have shown promising fungicidal activities. In particular, certain derivatives displayed lower EC50 values than commercial fungicides, suggesting high efficacy in controlling fungal pathogens in agricultural settings (Chen et al., 2009).
Antioxidant Properties
Synthesis of certain derivatives from 2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide led to compounds with significant antioxidant abilities. These compounds have shown higher antioxidant potential than standard controls, indicating their possible application in preventing oxidative stress-related damage (Šermukšnytė et al., 2022).
Corrosion Inhibition
Hydroxy acetophenone derivatives of 2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide have been synthesized and investigated as corrosion inhibitors. Studies involving a range of electrochemical and microscopic techniques revealed these compounds' effectiveness in protecting metal surfaces from corrosion, marking their significance in industrial applications (Singh et al., 2021).
Mechanism of Action
The anticonvulsant activity of compounds similar to 2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide was assessed using the 6 Hz psychomotor seizure test . These compounds have also exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .
properties
IUPAC Name |
2-(2-hydroxyphenyl)sulfanylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-10-8(12)5-13-7-4-2-1-3-6(7)11/h1-4,11H,5,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSXRHPYSXXMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B1445009.png)



![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1445016.png)



![1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine](/img/structure/B1445023.png)


![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)

![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)